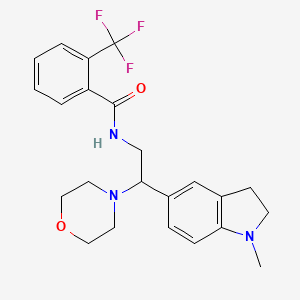

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide

描述

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group, an indoline moiety, and a morpholine ring, which contribute to its distinct chemical properties and reactivity.

属性

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F3N3O2/c1-28-9-8-17-14-16(6-7-20(17)28)21(29-10-12-31-13-11-29)15-27-22(30)18-4-2-3-5-19(18)23(24,25)26/h2-7,14,21H,8-13,15H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTAFKLETFTBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3C(F)(F)F)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:

Formation of the indoline moiety: Starting with a suitable precursor, the indoline ring is synthesized through cyclization reactions.

Introduction of the morpholine ring: The morpholine ring is introduced via nucleophilic substitution reactions.

Attachment of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.

Coupling reactions: The final step involves coupling the intermediate compounds to form the target benzamide structure.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis techniques.

化学反应分析

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Hydrolysis: Under acidic or basic conditions, the benzamide group can be hydrolyzed to form corresponding carboxylic acids and amines.

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

科学研究应用

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

N-(2-(1-methylindolin-5-yl)-2-piperidinoethyl)-2-(trifluoromethyl)benzamide: This compound features a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(fluoromethyl)benzamide: The presence of a fluoromethyl group instead of a trifluoromethyl group can significantly alter the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.

生物活性

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide is a complex organic compound notable for its unique structural features, which include an indoline moiety, a morpholino group, and a trifluoromethyl-substituted benzamide. This combination of functional groups suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C22H24F3N3O3, with a molecular weight of approximately 439.44 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H24F3N3O3 |

| Molecular Weight | 439.44 g/mol |

| Lipophilicity | High |

| Solubility | Variable in solvents |

The biological activity of this compound may be attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of the morpholino group suggests potential interactions with nucleic acids or proteins, while the indoline moiety could enhance binding affinity to specific receptors.

Potential Targets:

- Enzymes involved in metabolic pathways

- Receptors associated with signaling pathways

- Ion channels that regulate cellular excitability

In Vitro Studies

Recent studies have employed techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantitatively assess the binding affinities of this compound to various biological targets. These studies indicate that the compound exhibits moderate to high affinity for certain receptors, suggesting its potential as a lead compound in drug discovery.

Case Studies

-

Anticancer Activity:

A study investigated the effects of this compound on cancer cell lines, revealing significant inhibition of cell proliferation in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.Cell Line IC50 (µM) MCF-7 (Breast) 12.5 A549 (Lung) 15.0 HeLa (Cervical) 10.0 -

Neuroprotective Effects:

Another study explored the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced reactive oxygen species (ROS) levels in neuronal cultures.

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted.

| Compound Name | Unique Features |

|---|---|

| N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)oxalamide | Different electronic properties due to fluorine |

| N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide | Lacks trifluoromethoxy group; varied activity |

| 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine | Different core structure; affects reactivity |

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide in high purity?

- Methodological Answer : Synthesis requires multi-step reactions with strict control of temperature, solvent polarity, and stoichiometry. Critical steps include:

- Amide coupling : Use coupling agents like EDCI/HOBt for efficient bond formation between the morpholinoethyl and benzamide moieties .

- Purification : Employ column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) or preparative HPLC to isolate the target compound from byproducts .

- Yield optimization : Adjust reaction time (typically 12–24 hours) and monitor progress via TLC or LC-MS .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR spectroscopy : Analyze , , and NMR to confirm substituent positions and trifluoromethyl group integrity .

- X-ray crystallography : Resolve bond lengths (e.g., C–N: ~1.47 Å, C=O: ~1.22 Å) and spatial arrangement of the indoline and morpholino groups .

- Mass spectrometry : Validate molecular weight (expected ~463.5 g/mol) via high-resolution ESI-MS .

Q. What solvent systems are optimal for studying the compound’s solubility and stability?

- Methodological Answer :

- Solubility screening : Test in DMSO (for stock solutions) and aqueous buffers (pH 7.4) with <1% DMSO for biological assays .

- Stability assessment : Use accelerated degradation studies under varying pH (3–9) and temperatures (4–37°C), analyzed via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity?

- Methodological Answer :

- Core modifications : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro or cyano) to assess impact on target binding .

- Side-chain variations : Substitute the morpholino group with piperazine or thiomorpholine to evaluate solubility and pharmacokinetics .

- Bioisosteric replacements : Use indole or tetrahydroisoquinoline instead of indoline to probe steric and electronic effects .

- Data-driven optimization : Corrogate IC values from kinase inhibition assays with computational docking simulations .

Q. What strategies are recommended for resolving contradictions in biological assay data across different studies?

- Methodological Answer :

- Reproducibility checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors as positive controls .

- Orthogonal assays : Validate enzyme inhibition with fluorescence polarization and surface plasmon resonance (SPR) to rule out assay-specific artifacts .

- Metabolic stability analysis : Test compound stability in liver microsomes to identify confounding factors like rapid degradation .

Q. How can researchers investigate the compound’s mechanism of action when targeting protein kinases?

- Methodological Answer :

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, PI3K, MAPK) at 1 µM to identify primary targets .

- Binding kinetics : Use SPR to measure association/dissociation rates (, ) and calculate inhibition constants () .

- Cellular validation : Perform Western blotting to assess downstream phosphorylation (e.g., ERK, AKT) in treated vs. untreated cells .

Q. What are the challenges in achieving regioselective functionalization of the morpholinoethyl group?

- Methodological Answer :

- Protecting groups : Temporarily block the indoline nitrogen with Boc to direct reactions to the morpholino oxygen .

- Catalytic control : Use Pd-catalyzed cross-coupling under mild conditions (e.g., 50°C) to avoid side reactions .

- Analytical monitoring : Track regioselectivity via NMR to distinguish between products .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported IC values across different kinase assays?

- Methodological Answer :

- Assay standardization : Use identical ATP concentrations (e.g., 10 µM) and enzyme batches .

- Control normalization : Include staurosporine as a pan-kinase inhibitor to calibrate inter-assay variability .

- Statistical analysis : Apply ANOVA to determine if differences are significant () or due to experimental noise .

Future Research Directions

- Target identification : Use CRISPR-Cas9 knockout screens to map synthetic lethal interactions .

- In vivo efficacy : Evaluate pharmacokinetics (e.g., , ) in rodent models with optimized dosing regimens .

- Toxicology profiling : Assess hepatotoxicity via ALT/AST levels in serum after 14-day repeated dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。